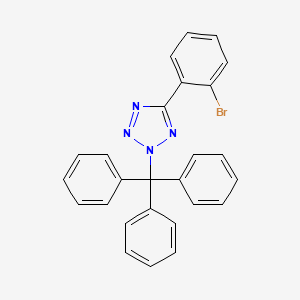

5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the 2-bromo-phenyl and trityl groups in this compound makes it unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.

Introduction of the 2-Bromo-phenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or a brominating agent like N-bromosuccinimide (NBS).

Attachment of the Trityl Group: The trityl group can be introduced through a Friedel-Crafts alkylation reaction using trityl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, potentially altering its electronic properties.

Coupling Reactions: The compound can be used in Suzuki-Miyaura or Stille coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted phenyl derivatives.

Coupling Products: New biaryl or diaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Potential use in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes.

Chemical Reactivity: The presence of the bromine atom and the trityl group can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

5-Phenyl-2-trityl-2H-tetrazole: Lacks the bromine atom, making it less reactive in substitution reactions.

5-(2-Chloro-phenyl)-2-trityl-2H-tetrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

5-(2-Bromo-phenyl)-2-methyl-2H-tetrazole: Contains a methyl group instead of the trityl group, altering its steric and electronic properties.

Uniqueness

5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole is unique due to the combination of the 2-bromo-phenyl and trityl groups, which confer specific reactivity and potential applications that are not shared by its analogs. The presence of the bromine atom allows for further functionalization through substitution reactions, while the trityl group provides steric bulk and stability.

Biological Activity

5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C26H19BrN4 with a molecular weight of 473.36 g/mol. The compound features a tetrazole ring, which is known for its ability to form hydrogen bonds and interact with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. The compound exhibits cytotoxic effects against several cancer cell lines, as shown in Table 1.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HT-29 (Colon) | 6.43 | Doxorubicin | 2.24 |

| PC-3 (Prostate) | 9.83 | Doxorubicin | 3.86 |

The above data indicates that while the compound shows promising activity, it is less potent than Doxorubicin, a well-known chemotherapeutic agent .

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit the secretion of nitric oxide (NO) from RAW264.7 macrophage cells, which is indicative of its potential in treating inflammatory diseases .

3. Antibacterial Activity

The compound also demonstrates antibacterial properties, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics such as ciprofloxacin and tetracycline. This suggests that it may serve as a novel antibacterial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation:

- Inhibition of Enzymes : The compound has shown inhibitory activity against phosphodiesterases (PDE), which play a crucial role in cellular signaling pathways related to cancer and inflammation .

- Cell Cycle Arrest : Studies indicate that tetrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Study 1: In Vitro Evaluation

In an in vitro study, researchers evaluated the cytotoxic effects of various tetrazole derivatives on human cancer cell lines. The results demonstrated that compounds with electron-withdrawing groups at the para position exhibited higher potency compared to their ortho or meta counterparts .

Case Study 2: Toxicity Assessment

A toxicity assessment conducted on Swiss albino mice showed that doses up to 100 mg/kg for 28 days did not result in significant adverse effects, indicating a favorable safety profile for further development .

Properties

IUPAC Name |

5-(2-bromophenyl)-2-trityltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrN4/c27-24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAASJOBHOMARTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrN4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.